Cas no 62718-63-2 (3-(4-(Pentyloxy)phenyl)acrylic acid)

3-(4-(Pentyloxy)phenyl)acrylic acid is a synthetic organic compound featuring a phenylacrylic acid core substituted with a pentyloxy group at the para position. This structure imparts unique physicochemical properties, making it valuable in organic synthesis and material science applications. The extended conjugation between the phenyl and acrylic acid moieties enhances its utility as a building block for photoreactive compounds, liquid crystals, or polymer precursors. The pentyloxy chain improves solubility in organic solvents, facilitating its incorporation into hydrophobic matrices. Its reactivity, particularly in esterification or cross-coupling reactions, offers versatility in designing advanced functional materials. The compound’s stability and well-defined structure ensure reproducibility in research and industrial processes.
3-(4-(Pentyloxy)phenyl)acrylic acid structure
62718-63-2 structure
Product Name:3-(4-(Pentyloxy)phenyl)acrylic acid
CAS No:62718-63-2
MF:C14H18O3
MW:234.290924549103
CID:504904
PubChem ID:1715219
Update Time:2025-08-04

3-(4-(Pentyloxy)phenyl)acrylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-(Pentyloxy)phenyl)acrylic acid
    • 2-Propenoic acid,3-[4-(pentyloxy)phenyl]-, (2E)-
    • 3-(4-Pentyloxyphenyl)-2-propenoic acid
    • 4-AMYLOXYCINNAMIC ACID
    • (E)-4-Pentyloxycinnamic acid
    • 3-(4-PENTYLOXY-PHENYL)-ACRYLIC ACID
    • 4-N-PENTYLOXYCINNAMIC ACID
    • 4-Pentoxycinnamic acid
    • 4-pentyloxy-trans-cinnamic acid
    • 4-Pentyloxy-trans-zimtsaeure
    • P-PENTYLOXYCINNAMIC ACID
    • RARECHEM BK HW 0210
    • (E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid
    • (2E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid
    • 3-(4-(Pentyloxy)phenyl)acrylicacid
    • AKOS001476739
    • MFCD00037797
    • BBL020951
    • WXPBGFBUVHLMSK-JXMROGBWSA-N
    • VS-07123
    • (E)-3-(4-pentoxyphenyl)prop-2-enoic acid
    • (2E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid #
    • CS-0326806
    • NCGC00335711-01
    • (E)-3-(4-(PENTYLOXY)PHENYL)ACRYLIC ACID
    • (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoic acid
    • 62718-63-2
    • STK893657
    • AB01328464-02
    • SCHEMBL1551186
    • MDL: MFCD00037797
    • Inchi: 1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)/b10-7+
    • InChI Key: WXPBGFBUVHLMSK-JXMROGBWSA-N
    • SMILES: O(C1C=CC(/C=C/C(=O)O)=CC=1)CCCCC

Computed Properties

  • Exact Mass: 234.12600
  • Monoisotopic Mass: 234.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Not available
  • Density: 1.089
  • Melting Point: 138-145 ºC
  • Boiling Point: 389 ºC
  • Flash Point: 144 ºC
  • Refractive Index: 1.5557 (estimate)
  • PSA: 46.53000
  • LogP: 3.35340
  • Solubility: Not available

3-(4-(Pentyloxy)phenyl)acrylic acid Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 37/39-26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

3-(4-(Pentyloxy)phenyl)acrylic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(4-(Pentyloxy)phenyl)acrylic acid Pricemore >>

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Additional information on 3-(4-(Pentyloxy)phenyl)acrylic acid

Professional Introduction to 3-(4-(Pentyloxy)phenyl)acrylic acid (CAS No: 62718-63-2)

3-(4-(Pentyloxy)phenyl)acrylic acid, identified by the Chemical Abstracts Service Number (CAS No) 62718-63-2, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its pentyloxy and phenyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 3-(4-(pentyloxy)phenyl)acrylic acid consists of an acrylic acid backbone substituted with a pentyloxy-functionalized benzene ring. This architecture imparts distinct reactivity and solubility characteristics, making it a promising candidate for further functionalization and derivatization in medicinal chemistry applications. The presence of both the acrylic acid moiety and the pentyloxy group suggests potential utility in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing aromatic rings with alkoxy substituents. The pentyloxy group in 3-(4-(pentyloxy)phenyl)acrylic acid contributes to its lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This feature is particularly advantageous in drug design, as it allows for better absorption and distribution within the body. Furthermore, the acrylic acid moiety provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological activities.

Recent studies have highlighted the role of phenyl-containing compounds in modulating various biological pathways. The benzene ring in 3-(4-(pentyloxy)phenyl)acrylic acid can interact with biological targets through π-stacking interactions, which are crucial for binding affinity and specificity. This property has been exploited in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism and inflammation. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation.

The synthetic accessibility of 3-(4-(pentyloxy)phenyl)acrylic acid also contributes to its appeal in pharmaceutical research. The compound can be readily synthesized through established organic reactions, such as Grignard reactions or palladium-catalyzed cross-coupling reactions. These synthetic routes allow for efficient production on both laboratory and industrial scales, facilitating its use in large-scale drug discovery programs. Additionally, the modular nature of its structure enables chemists to easily introduce additional functional groups, thereby expanding its utility in medicinal chemistry.

In addition to its pharmacological applications, 3-(4-(pentyloxy)phenyl)acrylic acid has shown potential in materials science. Its ability to form polymers and copolymers makes it a suitable candidate for developing novel polymeric materials with specific properties. These materials could find applications in drug delivery systems, where controlled release profiles are essential for optimizing therapeutic efficacy. Furthermore, the compound's compatibility with various polymerization techniques allows for the creation of hybrid materials that combine organic and inorganic functionalities.

The chemical reactivity of the acrylic acid moiety in 3-(4-(pentyloxy)phenyl)acrylic acid also opens up possibilities for post-synthetic modifications. This group can undergo polymerization reactions to form hydrogels or be used to introduce other functional units through esterification or amidation reactions. Such modifications can enhance the solubility and stability of bioactive molecules derived from this compound, making them more suitable for clinical applications.

The growing body of research on phenyl-containing compounds underscores their importance in modern drug discovery. The unique structural features of 3-(4-(pentyloxy)phenyl)acrylic acid, including its lipophilic nature and potential for further functionalization, position it as a valuable building block for developing novel therapeutics. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly significant role in addressing unmet medical needs.

In conclusion, 3-(4-(pentyloxy)phenyl)acrylic acid strong>(CAS No: 62718-63-2 ) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its structural features enable diverse chemical modifications and biological interactions, making it a promising candidate for further research and development. As advancements continue to be made in synthetic chemistry and drug discovery methodologies, this compound is poised to contribute significantly to future therapeutic innovations.

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